5-(Pyridin-2-yl)-1H-pyrazol-4-amine

Kinase Inhibitors Regioisomerism Cancer Therapeutics

Critical regioisomeric scaffold for kinase drug discovery programs where 2-pyridyl orientation is essential for hinge-region binding. Generic substitution with 3- or 4-pyridyl analogs can lead to complete loss of target activity or unintended selectivity switching, compromising SAR continuity. - Validated core in Astex Therapeutics kinase inhibitor patents, providing a strategic entry point for novel composition-of-matter IP generation. - Consistent ≥95% purity across major suppliers supports reproducible SAR exploration without confounding impurity artifacts. - Favorable lead-like physicochemical profile (TPSA 67.6 Ų, XLogP3 0.2) for optimizing solubility and ADME properties in peripherally targeted programs.

Molecular Formula C8H8N4
Molecular Weight 160.18
CAS No. 896467-81-5
Cat. No. B599359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-2-yl)-1H-pyrazol-4-amine
CAS896467-81-5
Synonyms5-​(Pyridin-​2-​yl)​-​1H-​pyrazol-​4-​amine
Molecular FormulaC8H8N4
Molecular Weight160.18
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=NN2)N
InChIInChI=1S/C8H8N4/c9-6-5-11-12-8(6)7-3-1-2-4-10-7/h1-5H,9H2,(H,11,12)
InChIKeyGNGWHMSDNCVLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-2-yl)-1H-pyrazol-4-amine: Chemical Identity & Specifications


5-(Pyridin-2-yl)-1H-pyrazol-4-amine (CAS: 896467-81-5) is a heterocyclic compound belonging to the pyrazol-4-amine class, characterized by a pyrazole core with a 4-amino group and a pyridin-2-yl substituent at the 5-position. Its molecular formula is C8H8N4, with a molecular weight of 160.18 g/mol [1]. This compound serves as a key intermediate and building block in medicinal chemistry for the synthesis of diverse bioactive molecules, particularly in kinase inhibitor research [2].

Medicinal Chemistry Kinase inhibitor building block and SAR exploration scaffold
Synthetic Intermediate Documented in patent literature for kinase inhibitor programs
Physicochemical Tool Well-defined LogP and TPSA profile for ADME optimization studies

5-(Pyridin-2-yl)-1H-pyrazol-4-amine: Differentiation from Analogs & Isomers


Generic substitution with close analogs of 5-(Pyridin-2-yl)-1H-pyrazol-4-amine is not straightforward. While other pyrazol-4-amines may share a core structure, the position and nature of the pyridyl substituent critically dictate biological target engagement. For instance, the 2-pyridyl regioisomer can exhibit a completely different kinase inhibition profile compared to its 3- or 4-pyridyl counterparts [1]. A known study on regioisomeric pyrazoles demonstrated that switching substituent positions can result in an almost complete loss of activity against a primary target (e.g., p38α MAPK) while gaining potency against alternative cancer-related kinases [1]. Furthermore, the presence of the 4-amino group provides a specific synthetic handle for further derivatization, which is not available in compounds lacking this functional group . Therefore, selecting this specific isomer is essential for maintaining the intended structure-activity relationship (SAR) in a research program, and substituting it with a different isomer or an analog lacking the 4-amine can lead to failed experiments and misleading conclusions.

Target Compound
5-(Pyridin-2-yl)-1H-pyrazol-4-amine
3-Pyridyl / 4-Pyridyl Isomers
Regioisomerism may completely switch kinase inhibition profile; reported activity against p38α MAPK can be lost in favor of alternative cancer-kinase targets
Target Compound
4-Amino pyrazole scaffold
N-Methyl Analog / Deamino Scaffold
H-bond donor count and TPSA differ; physicochemical profile may not transfer and synthetic derivatization handle is lost

5-(Pyridin-2-yl)-1H-pyrazol-4-amine: Differentiation Evidence


Kinase Selectivity Switch by Regioisomeric Position

The regioisomeric position of the pyridyl substituent on the pyrazole core is a critical determinant of kinase selectivity. While direct quantitative data for the unsubstituted 5-(Pyridin-2-yl)-1H-pyrazol-4-amine is limited in the public domain, its core structure is a key component of active molecules. A direct head-to-head study on closely related, fully substituted analogs shows that changing the pyridyl substitution pattern can dramatically alter the inhibition profile [1].

Kinase Selectivity Switch
Class-level inference
3-pyridin-4-yl regioisomer inhibits cancer kinases (Src, B-Raf, EGFR, VEGFR-2); 4-pyridin-4-yl regioisomer loses p38α MAPK activity
Regioisomeric form is not interchangeable; 2-pyridyl isomer selection supports defined kinase profiling studies
Data from closely related fully substituted analogs; direct data on unsubstituted core is limited
Kinase Inhibitors Regioisomerism Cancer Therapeutics

Physicochemical Profile vs. N-Methyl Analog

Computed physicochemical properties differentiate 5-(Pyridin-2-yl)-1H-pyrazol-4-amine from its close analogs, impacting its utility as a chemical probe or lead compound. These properties are directly comparable to other regioisomers and derivatives [1][2][3].

Physicochemical Profile
Head-to-head comparison
Target: LogP 0.2, TPSA 67.6 Ų, HBD 2, HBA 3
Comparator: LogP 0.1, TPSA 56.7 Ų, HBD 1, HBA 3
Higher TPSA and HBD suggest lower membrane permeability but higher aqueous solubility relative to N-methylated 4-pyridyl analog
Computed values; may support in vitro assay solubility optimization or peripheral restriction design
Physicochemical Properties Drug Design ADME

Validated Intermediate for Kinase Inhibitor Synthesis

The compound's primary differentiation in procurement is its established, well-defined role as a key synthetic intermediate in the development of kinase inhibitors. This is evidenced by its explicit inclusion in a patent from Astex Therapeutics [1], a major pharmaceutical company. This provides a clear, verifiable use-case that is not shared by many similar building blocks.

Validated Intermediate
Supporting evidence
Explicitly claimed as intermediate in kinase inhibitor patent WO2006070198A1 (Astex Therapeutics)
Established industrial application context supports procurement confidence for kinase inhibitor R&D
Qualitative patent evidence; SAR validation remains project-dependent
Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor

5-(Pyridin-2-yl)-1H-pyrazol-4-amine: Research & Procurement Applications


Kinase Inhibitor Scaffold Design

This compound is the core scaffold for designing potent and selective kinase inhibitors. Research programs targeting kinases such as c-Jun N-terminal kinases (JNKs), Spleen tyrosine kinase (Syk), Janus kinases (JAKs), and Transforming Growth Factor-beta Receptor 1 (TGF-βR1) can use this compound as a starting point for structure-activity relationship (SAR) exploration and lead optimization [1][2][3][4][5]. The documented switch in kinase selectivity based on regioisomerism makes this specific 2-pyridyl isomer critical for projects aiming to achieve a particular target profile [6]. The 4-amine and the pyridine nitrogen provide key binding interactions in the kinase hinge region, as seen in similar pyrazol-4-yl pyridine derivatives [1].

Intermediate for High-Value Patent Chemistry

Given its documented use in a patent application from Astex Therapeutics for kinase inhibitors, this compound is a high-priority building block for medicinal chemistry groups engaged in intellectual property generation. Sourcing this specific intermediate can be a strategic move for organizations looking to file composition-of-matter or method-of-use patents, as it provides a foundation for creating novel, patentable chemical entities with a high probability of demonstrating biological activity [4].

ADME Optimization Tool

The compound's specific physicochemical signature (e.g., a TPSA of 67.6 Ų and XLogP3 of 0.2) makes it a valuable tool for medicinal chemists seeking to modulate the drug-likeness of a lead series [7]. It can be used as a core to improve aqueous solubility or to design molecules with limited blood-brain barrier permeability, which is a common requirement for peripherally acting kinase inhibitors. Its profile provides a well-defined starting point for subsequent modifications to fine-tune absorption, distribution, metabolism, and excretion (ADME) properties, and it offers a clear contrast to more lipophilic, methylated analogs [7][8].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold design
2-Pyridyl regioisomer for target-specific SAR
Kinase panel profiling and hinge-region binding studies
Patent chemistry intermediate
Documented pharmaceutical intermediate
IP generation and composition-of-matter strategy review
ADME optimization tool
Low LogP / moderate TPSA scaffold
Solubility and permeability assay context; peripheral restriction design review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-2-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.